molecular formula C7H13F3N2O B1477361 1-(3-Aminopropyl)-3-(trifluoromethyl)azetidin-3-ol CAS No. 2097981-84-3

1-(3-Aminopropyl)-3-(trifluoromethyl)azetidin-3-ol

Cat. No. B1477361
CAS RN: 2097981-84-3
M. Wt: 198.19 g/mol
InChI Key: MYZQJXJGJPMWPA-UHFFFAOYSA-N
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Description

1-(3-Aminopropyl)-3-(trifluoromethyl)azetidin-3-ol (1-APTMA) is an organic compound that has been used in various scientific research applications due to its unique properties. It is a heterocyclic compound with an azetidine ring structure and a trifluoromethyl group attached to the nitrogen atom. 1-APTMA is a versatile compound that can be used as a building block for the synthesis of various other compounds, as well as a substrate for various biochemical and physiological processes.

Scientific Research Applications

Synthesis of Trifluoromethyl-Containing Compounds

3-Hydroxy-4-(trifluoromethyl)azetidin-2-ones have been synthesized and transformed into a variety of new building blocks. These include CF3-containing aminopropanes, 1,3-oxazinanes, 1,3-oxazinan-2-ones, and aziridines, highlighting the compound's role in constructing fluorinated organic molecules, which are of great interest for their biological activities and pharmaceutical applications (Dao Thi et al., 2018).

Transformation into Aminopropanols

Trans-4-Aryl-3-chloro-1-(2-chloroethyl)azetidin-2-ones were successfully converted into 3-aryl-2-(ethylamino)propan-1-ols, showcasing the compound's utility in synthesizing intermediates for further chemical transformations. This process involved a diastereoselective cyclocondensation followed by transformation using LiAlH4, highlighting the methodology's innovation in organic synthesis (Mollet et al., 2011).

Novel Synthesis Approaches

The reactivity of related beta-lactams with lithium aluminium hydride has been evaluated, leading to the synthesis of novel 1-(1-aryl-3-hydroxypropyl)aziridines and 3-aryl-3-(N-propylamino)propan-1-ols. This approach demonstrates the compound's role in generating new molecular structures with potential biological activities (D’hooghe et al., 2008).

Industrial Process Optimization

An optimized process for the synthesis of 1-benzylazetidin-3-ol, an important intermediate for substituted azetidine, was developed. This work emphasizes the economical and efficient production of azetidine derivatives, illustrating the practical applications of such compounds in industrial settings (Reddy et al., 2011).

Enzymatic Generation of Amino Aldehydes

An innovative approach for synthesizing cyclic polyamines involves the enzymatic generation of an amino aldehyde from the corresponding amino alcohol, demonstrating the compound's potential in drug and gene delivery applications. This method extends the range of possible polyamine products, indicating the versatility of azetidine derivatives in bioconjugation and biomolecule modification (Cassimjee et al., 2012).

properties

IUPAC Name

1-(3-aminopropyl)-3-(trifluoromethyl)azetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F3N2O/c8-7(9,10)6(13)4-12(5-6)3-1-2-11/h13H,1-5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYZQJXJGJPMWPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CCCN)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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